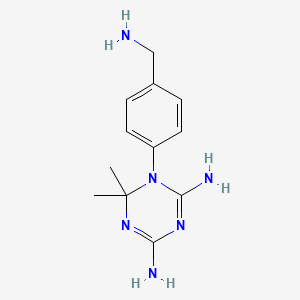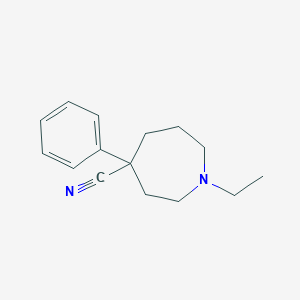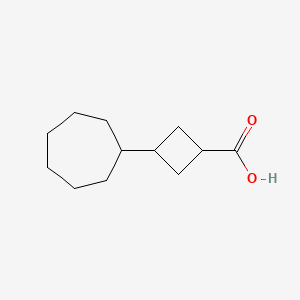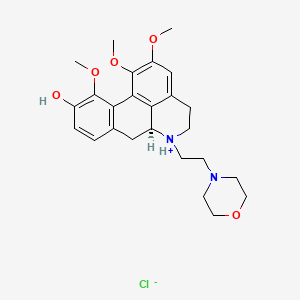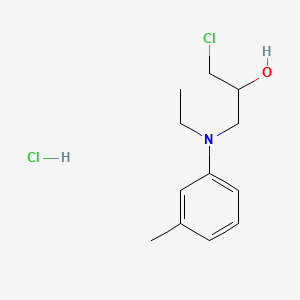
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H19Cl2NO. It is known for its unique structure, which includes a chloro group, an ethyl group, and a toluidino group attached to a propanol backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride typically involves the reaction of 1-chloro-2-propanol with N-ethyl-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the manufacture of specialty chemicals and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-3-(N-ethyl-m-toluidino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-3-(N-methyl-m-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-p-toluidino)propan-2-ol hydrochloride
- 1-Chloro-3-(N-ethyl-o-toluidino)propan-2-ol hydrochloride
These compounds share similar structural features but differ in the position or type of substituents on the aromatic ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
Propriétés
Numéro CAS |
68133-39-1 |
|---|---|
Formule moléculaire |
C12H19Cl2NO |
Poids moléculaire |
264.19 g/mol |
Nom IUPAC |
1-chloro-3-(N-ethyl-3-methylanilino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-3-14(9-12(15)8-13)11-6-4-5-10(2)7-11;/h4-7,12,15H,3,8-9H2,1-2H3;1H |
Clé InChI |
PAXNDVVNHBWLID-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(CCl)O)C1=CC=CC(=C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


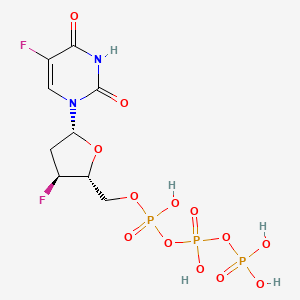

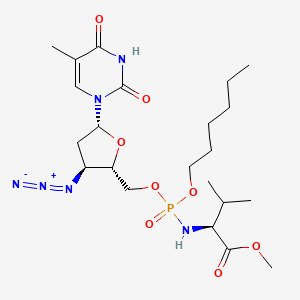
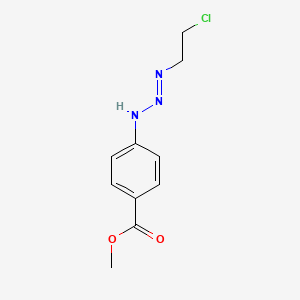

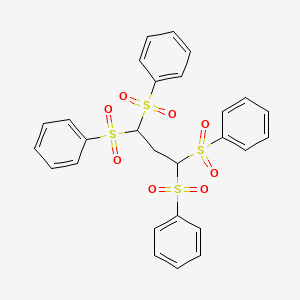
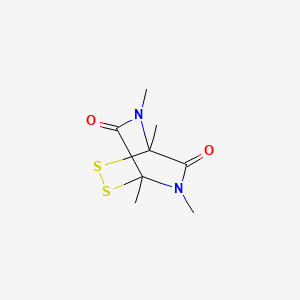

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
